molecular formula C11H20N2O B8143451 (5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one

(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one

Cat. No.: B8143451
M. Wt: 196.29 g/mol
InChI Key: LGUVPBOTQPHSQH-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure with multiple rings and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of furfurylamines with a mixture of hydrochloric and acetic acids at elevated temperatures can lead to the formation of the desired compound . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems to monitor and control reaction parameters is crucial for maintaining consistency and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound

Scientific Research Applications

(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which (5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to biological effects. The exact pathways and targets can vary depending on the application and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one is unique due to its specific stereochemistry and the presence of a methyl group at the 10a position. This structural uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,7R)-1-methyl-2,8-diazabicyclo[5.5.0]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-11-7-2-3-8-12-9(11)5-4-6-10(14)13-11/h9,12H,2-8H2,1H3,(H,13,14)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUVPBOTQPHSQH-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCNC1CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCCN[C@@H]1CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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